molecular formula C10H9Cu B15460178 copper(1+);1-ethyl-4-ethynylbenzene CAS No. 61472-19-3

copper(1+);1-ethyl-4-ethynylbenzene

Cat. No.: B15460178
CAS No.: 61472-19-3
M. Wt: 192.72 g/mol
InChI Key: ZILANTGQEQAJDE-UHFFFAOYSA-N
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Description

Copper(1+);1-ethyl-4-ethynylbenzene is an organometallic compound where a copper(I) ion is coordinated to the ethynyl (–C≡CH) group of 1-ethyl-4-ethynylbenzene.

The ethynyl group’s triple bond likely facilitates π-coordination with copper(I), stabilizing the metal center. Such complexes are of interest in catalysis and materials science due to copper’s redox activity and the ethynyl group’s reactivity . Applications could parallel those of similar copper complexes, such as redox mediators in dye-sensitized solar cells (DSSCs) or catalysts in cross-coupling reactions .

Properties

CAS No.

61472-19-3

Molecular Formula

C10H9Cu

Molecular Weight

192.72 g/mol

IUPAC Name

copper(1+);1-ethyl-4-ethynylbenzene

InChI

InChI=1S/C10H9.Cu/c1-3-9-5-7-10(4-2)8-6-9;/h5-8H,3H2,1H3;/q-1;+1

InChI Key

ZILANTGQEQAJDE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C#[C-].[Cu+]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Ethyl-Substituted Benzenes

1-Ethenyl-4-ethylbenzene () and 1-Ethyl-4-isobutylbenzene () are hydrocarbon analogs. Replacing ethynyl with ethenyl (C=C) or isobutyl groups drastically alters physical properties:

Property 1-Ethenyl-4-ethylbenzene 1-Ethyl-4-isobutylbenzene Copper(1+);1-Ethyl-4-ethynylbenzene
Molecular Formula C₁₀H₁₂ C₁₂H₁₈ C₉H₉Cu (estimated)
Boiling Point 189.08°C Not reported Likely >200°C (due to metal center)
Density (g/cm³) 0.8884 Not reported Higher (metallic component)
Reactivity Moderate (vinyl group) Low (alkyl group) High (ethynyl + Cu⁺ redox activity)

The ethynyl group’s triple bond enhances reactivity, making the copper complex more suitable for catalytic or conductive applications compared to inert alkyl-substituted analogs .

Key Research Findings and Implications

  • Catalytic Potential: Copper-ethynyl complexes may outperform purely organic analogs in cross-coupling reactions due to synergistic metal-ligand effects .
  • Materials Science : The extended π-system in ethynylbenzene could enhance charge transport in conductive polymers or DSSCs, though performance metrics require empirical validation .
  • Safety Considerations : Copper complexes often require stringent storage conditions (e.g., inert atmosphere, low temperatures), contrasting with hydrocarbon analogs like 1-ethenyl-4-ethylbenzene, which are stored at -10°C .

Q & A

Q. What are the optimal synthetic routes for preparing copper(1+);1-ethyl-4-ethynylbenzene complexes?

Methodological Answer: Copper(I) complexes with alkynylbenzene derivatives are typically synthesized via Sonogashira coupling or copper-catalyzed cycloaddition reactions. For example, details a protocol using iodine-copper catalysts and hydrazonic ligands under argon, with ethanol as a solvent at 60°C for 18 hours. Key parameters include:

  • Catalyst: Copper(I) iodide (0.0125 mmol)
  • Ligand: Hydrazonic ligand A (0.0125 mmol)
  • Solvent: Ethanol (1.0 mL)
  • Reaction time: 18 hours Characterization of intermediates (e.g., purity via NMR, GC-MS) is critical before proceeding to copper coordination .

Q. How can researchers verify the identity and purity of this compound complexes?

Methodological Answer:

  • NMR Spectroscopy : Compare experimental 1H^1H and 13C^{13}C NMR shifts with computational predictions (e.g., density functional theory).
  • X-ray Crystallography : Resolve the copper coordination geometry (e.g., linear vs. trigonal planar) .
  • Elemental Analysis : Confirm stoichiometry (e.g., %C, %H, %Cu) within ±0.4% of theoretical values. emphasizes that new compounds require full characterization data in the main manuscript, while known compounds need proper literature citations .

Q. What analytical techniques are most effective for studying the stability of copper(1+) complexes in solution?

Methodological Answer:

  • pH Stability : Use UV-Vis spectroscopy to monitor absorbance changes in aqueous solutions (pH 5–9, as per ) .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., mass loss at >150°C).
  • Cyclic Voltammetry : Track redox stability of Cu(I) under varying potentials.

Q. How should researchers design experiments to study ligand substitution kinetics in copper(1+) complexes?

Methodological Answer:

  • Use pseudo-first-order conditions with excess ligand.
  • Monitor reaction progress via time-resolved FT-IR or stopped-flow UV-Vis spectroscopy.
  • Analyze rate constants using the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) .

Q. What are the best practices for reporting crystallographic data for copper(1+) complexes?

Methodological Answer:

  • Include CIF files in supplementary materials with refinement parameters (R1, wR2).
  • Annotate bond lengths (Cu–C, Cu–N) and angles in tables, comparing to literature values. mandates SI units and structural formulas in main manuscripts .

Advanced Research Questions

Q. How can computational methods reconcile discrepancies between experimental and theoretical spectroscopic data?

Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and IR vibrational modes.
  • Use error analysis (e.g., mean absolute deviation) to identify systematic biases in computational models. highlights the need for explainable QA systems that cross-validate empirical and computational data .

Q. What strategies address contradictory results in copper(1+) complex reactivity studies (e.g., unexpected byproducts)?

Methodological Answer:

  • Conduct control experiments to isolate variables (e.g., ligand vs. solvent effects).
  • Use high-resolution mass spectrometry (HRMS) to identify byproducts.
  • Apply multivariate analysis (e.g., PCA) to correlate reaction conditions with product distributions .

Q. How to optimize enantioselective synthesis of copper(1+) complexes for pharmaceutical applications?

Methodological Answer:

  • Screen chiral ligands (e.g., BINAP, Salen derivatives) for asymmetric induction.
  • Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). suggests adapting green chemistry principles (e.g., solvent-free conditions) to improve sustainability .

Q. What advanced techniques elucidate electron-transfer mechanisms in copper(1+) catalytic cycles?

Methodological Answer:

  • Use EPR spectroscopy to detect paramagnetic intermediates (e.g., Cu(II) species).
  • Perform in-situ XAS (X-ray absorption spectroscopy) to track oxidation state changes.
  • Combine kinetic isotope effects (KIEs) with computational modeling to map transition states .

Q. How to design a robust protocol for scaling up copper(1+) complex synthesis while maintaining reproducibility?

Methodological Answer:

  • Conduct Design of Experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading).
  • Implement inline PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring.
    requires detailed experimental procedures in supplementary materials for replication .

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